

Furagin-13C3: A Comprehensive Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: *Furagin-13C3*

Cat. No.: *B15352384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the typical specifications found on a Certificate of Analysis (CoA) for **Furagin-13C3**, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies of the antibacterial agent Furagin. The information presented herein is a synthesized representation based on common analytical practices for isotopically labeled compounds and related nitrofurans, intended to serve as a comprehensive resource for researchers and quality control professionals.

Introduction to Furagin-13C3

Furagin-13C3 is the ^{13}C -labeled analogue of Furagin, an antibacterial agent primarily used for the treatment of urinary tract infections. Stable isotope-labeled internal standards are critical for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of **Furagin-13C3** allows for the precise and accurate quantification of Furagin in complex biological matrices by correcting for variability in sample preparation and instrument response. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Analytical Specifications

The following tables summarize the typical analytical specifications for **Furagin-13C3**, providing researchers with expected quality control parameters.

Identification and Characterization

Test	Specification
Appearance	Dark Yellow Solid
Molecular Formula	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅
Molecular Weight	267.17 g/mol
¹ H NMR	Conforms to structure
Mass Spectrum	Conforms to structure
Isotopic Purity	≥ 98%
Chemical Purity (HPLC)	≥ 98%

Physicochemical Properties

Test	Specification
Solubility	Soluble in DMSO (e.g., 52 mg/mL)[4]
Storage Conditions	2-8°C, protected from light

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard practices in the pharmaceutical analysis of isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Furagin-13C3** and to separate it from any unlabeled Furagin or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mmol/L sodium dihydrogen phosphate, pH 3) and an organic solvent (e.g., acetonitrile).[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30°C.
- Detection Wavelength: UV detection at 370 nm.[5][6]
- Injection Volume: 10 µL.
- Sample Preparation: A solution of **Furagin-13C3** is prepared in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **Furagin-13C3** and to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, depending on sensitivity.
- Scan Range: m/z 100-500.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ or $[M-H]^-$ ion corresponding to the molecular weight of **Furagin-13C3**. Isotopic purity is determined by comparing the peak intensity of the labeled compound to any unlabeled Furagin present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

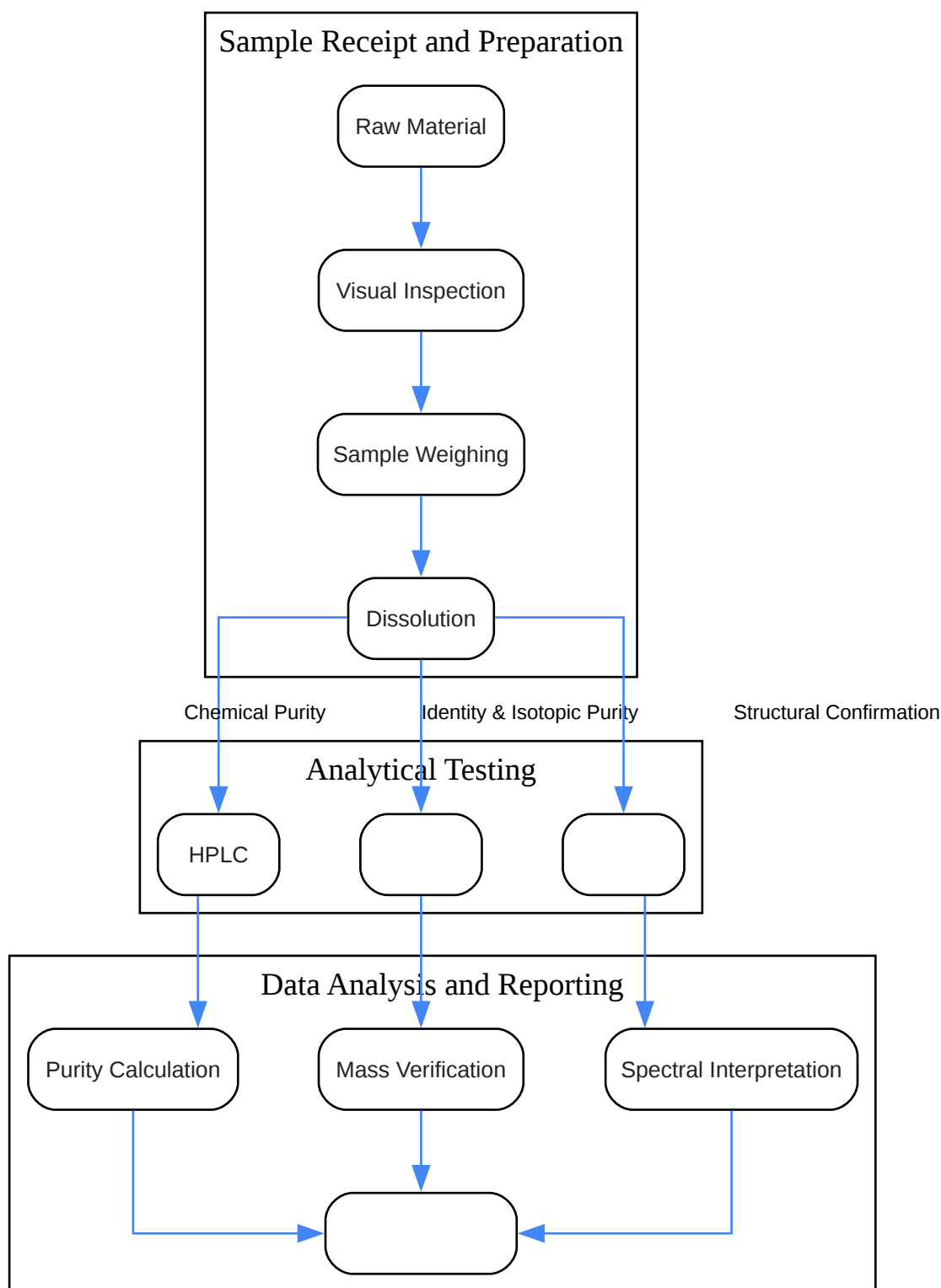
^1H NMR spectroscopy is used to confirm the chemical structure of **Furagin-13C3**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).

- Internal Standard: Tetramethylsilane (TMS).
- Data Analysis: The ^1H NMR spectrum is compared to the known spectrum of unlabeled Furagin. The absence of signals at the positions of the ^{13}C labels and the overall conformity of the spectrum confirms the structure.

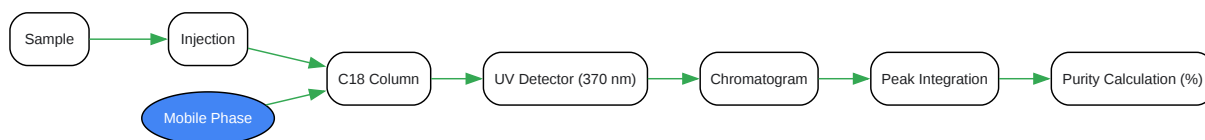
Diagrams and Workflows

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of **Furagin- ^{13}C 3**.



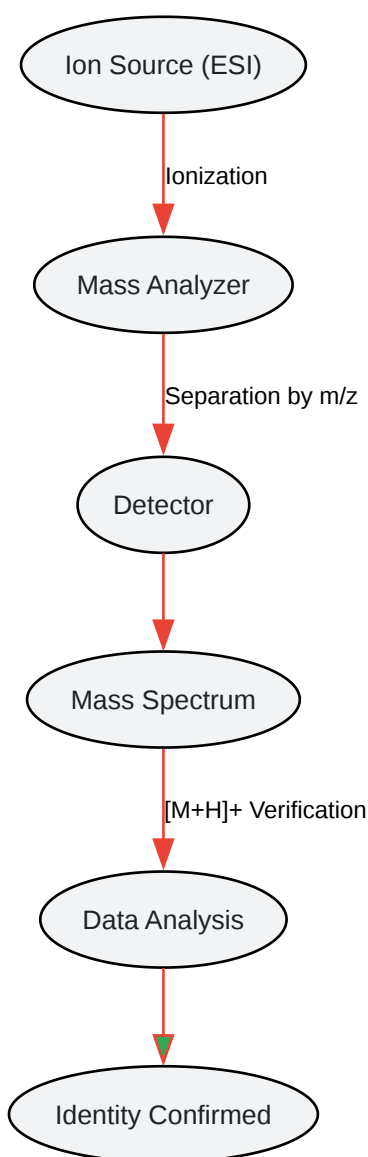
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Caption: Analytical workflow for **Furagin-13C3** quality control.



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Caption: Logical flow of the HPLC method for purity analysis.



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Caption: Process for mass spectrometric identity confirmation.

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